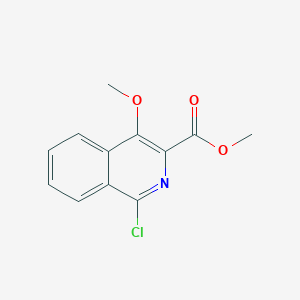
1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL is a chemical compound with the CAS Number: 954228-36-5 . It has a molecular weight of 199.64 and its IUPAC name is 1-(2-chloro-4-pyrimidinyl)-3-pyrrolidinol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL is1S/C8H10ClN3O/c9-8-10-3-1-7 (11-8)12-4-2-6 (13)5-12/h1,3,6,13H,2,4-5H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL is a solid at room temperature . It has a molecular weight of 199.64 .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL, is frequently utilized in medicinal chemistry due to its presence in many biologically active compounds . The compound’s structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, enhancing their biological activity. It can serve as a scaffold for the development of new drugs with selective target engagement.
Biological Studies: Enzyme Inhibition
In biological research, this compound can be used to study enzyme-substrate interactions. Its chloropyrimidin moiety can act as a competitive inhibitor for enzymes that interact with pyrimidine-based substrates, providing insights into enzyme mechanisms and aiding in the development of therapeutic inhibitors .
Material Science: Organic Synthesis
The compound’s reactivity makes it a valuable intermediate in organic synthesis. It can be used to create complex molecules for material science applications, such as the development of new polymers or small molecules with unique physical properties .
Analytical Chemistry: Chromatography
In analytical chemistry, derivatives of 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL can be used as standards or reagents in chromatographic methods. They can help in the separation and identification of compounds with similar structures or properties .
Chemical Biology: Signal Transduction Studies
This compound can be used in chemical biology to study signal transduction pathways. By modifying specific functional groups, researchers can investigate how cells respond to various stimuli and how signals are transmitted within the cell .
Pharmacokinetics: ADME/Tox Studies
The compound’s structural features, such as the pyrrolidine ring, can influence its pharmacokinetic profile. It can be used in studies to understand absorption, distribution, metabolism, and excretion (ADME) of drugs, as well as their toxicological aspects .
Neurochemistry: Neurotransmitter Mimicry
The pyrrolidine ring is structurally similar to several neurotransmitters. Compounds like 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL can be used to mimic neurotransmitter activity, aiding in the study of neurological disorders and the development of neuroactive drugs .
Agricultural Chemistry: Pesticide Development
In agricultural chemistry, the chloropyrimidin group of this compound can be exploited to develop new pesticides. Its ability to interfere with specific biological pathways in pests makes it a candidate for creating more effective and targeted agricultural chemicals .
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-8-10-3-1-7(11-8)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZHVZSXNBBQKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624517 |
Source


|
| Record name | 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL | |
CAS RN |
954228-36-5 |
Source


|
| Record name | 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1291891.png)




![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)



![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)



